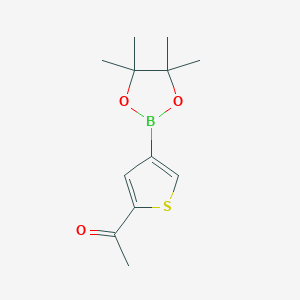

5-Acetylthiophene-3-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

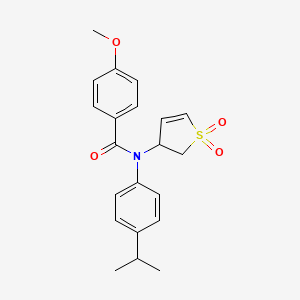

5-Acetylthiophene-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 1219628-58-6 . It has a molecular weight of 252.14 . The IUPAC name for this compound is 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Chemical Reactions Analysis

Pinacol boronic esters are used in many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The physical form of the compound is solid .科学的研究の応用

- Suzuki–Miyaura Coupling : This compound serves as a valuable building block in Suzuki–Miyaura cross-coupling reactions. It can be coupled with aryl halides or boronic acids to create diverse organic molecules, including pharmaceutical intermediates and natural product derivatives .

Organic Synthesis and Medicinal Chemistry

作用機序

Target of Action

Boronic esters, including 5-acetylthiophene-3-boronic acid pinacol ester, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The 5-Acetylthiophene-3-boronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic ester transfers an organic group to a metal, such as palladium . This transfer is facilitated by the boronic ester’s ability to form stable complexes with the metal .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 5-Acetylthiophene-3-boronic acid pinacol ester participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

The result of the action of 5-Acetylthiophene-3-boronic acid pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of 5-Acetylthiophene-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .

Safety and Hazards

将来の方向性

The increased stability of pinacol boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . Therefore, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is an area that needs further exploration .

特性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3S/c1-8(14)10-6-9(7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCDZGQETVONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylthiophene-3-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2616990.png)

![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)

![N-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616994.png)

![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)

![N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2616999.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)

![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2617010.png)